molecular formula C16H24N6O2S B2751484 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 2034413-32-4

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2751484
CAS No.: 2034413-32-4
M. Wt: 364.47
InChI Key: YGRPGWDAMJCECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with two dimethylamino groups at the 4- and 6-positions. The triazine ring is further functionalized via a methylene linker to a 2,5-dimethylbenzenesulfonamide group. The dimethylamino groups enhance electron density on the triazine ring, while the sulfonamide moiety introduces hydrogen-bonding and solubility characteristics .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-11-7-8-12(2)13(9-11)25(23,24)17-10-14-18-15(21(3)4)20-16(19-14)22(5)6/h7-9,17H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRPGWDAMJCECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a sulfonamide moiety. Its molecular formula is C13H18N4O2S, with a molecular weight of approximately 306.38 g/mol. The presence of the triazine ring is significant as it is known to enhance biological activity through various mechanisms.

This compound exhibits biological activity primarily through:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This mechanism is crucial in therapeutic applications where enzyme modulation is required.
  • Receptor Interaction : It may also interact with various receptors in biological systems, leading to altered signaling pathways that can affect cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds were evaluated for their ability to induce apoptosis in human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells. The results showed that these compounds could effectively reduce cell viability through caspase-dependent pathways .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Similar compounds have demonstrated efficacy against bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Case Studies and Research Findings

Study ReferenceCompound TestedCell Line UsedKey Findings
Benzimidazole derivativesA549 & WM115Induced apoptosis via caspase activation
Triazine derivativesVarious tumor cellsSignificant cytotoxic effects observed

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the triazine intermediate through reactions involving 4,6-dichloro-1,3,5-triazine and dimethylamine. Subsequent reactions with sulfonamide derivatives yield the final product.

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed to enhance yield and purity. Advanced purification techniques such as chromatography are utilized to isolate the compound effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazinyl Aniline Derivatives

describes a series of N-(4-(dimethylamino)-1,3,5-triazin-2-yl)aniline derivatives (e.g., compounds 4a–4k) with varying substituents on the benzene ring. Key comparisons include:

Property Target Compound Triazinyl Anilines (e.g., 4a–4k)
Core Structure 4,6-bis(dimethylamino)triazine + sulfonamide 4-(dimethylamino)triazine + aniline
Substituent Diversity Fixed 2,5-dimethylbenzenesulfonamide Variable aryl groups (halogens, methyl, nitro)
Melting Point Not reported in evidence 116–237°C (varies with substituents)
Electron Effects Electron-rich triazine (dimethylamino donors) Electron modulation via aryl substituents

Halogenated analogs (e.g., 4e–4j) exhibit higher melting points due to stronger intermolecular forces, whereas the target compound’s benzenesulfonamide may reduce crystallinity .

Sulfonylurea Herbicides

and highlight sulfonylurea herbicides (e.g., triflusulfuron methyl, metsulfuron methyl) containing triazine cores. Comparisons include:

Property Target Compound Sulfonylurea Herbicides
Functional Group Sulfonamide Sulfonylurea bridge (-SO₂-NH-C(=O)-NH-)
Triazine Substitution 4,6-bis(dimethylamino) Methoxy, methyl, or ethoxy groups
Bioactivity Unknown (potential enzyme inhibition) Herbicidal (ACCase/ALS enzyme targets)

The sulfonylurea herbicides rely on urea linkages for herbicidal activity, whereas the target compound’s sulfonamide group may favor different biological interactions, such as protease inhibition. The dimethylamino substituents on the triazine could reduce electrophilicity compared to methoxy or ethoxy groups in herbicides, altering reactivity .

N-[4,6-bis(dimethylamino)triazinyl] Formamide Analog

describes N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-methylformamide (CAS 20028-88-0), sharing the bis(dimethylamino)triazine core. Key contrasts:

Property Target Compound Formamide Analog
Side Chain Benzenesulfonamide Methylformamide
Molecular Weight Higher (due to bulky sulfonamide) 224.26 g/mol
Hydrogen Bonding Strong (sulfonamide -SO₂NH-) Moderate (amide -CONH-)

The sulfonamide group in the target compound likely enhances acidity (pKa ~10–12 for sulfonamides) compared to the formamide analog, making it more reactive in basic conditions. This property could be advantageous in catalytic or pharmaceutical contexts .

Research Implications and Gaps

  • Structural Flexibility : The target compound’s benzenesulfonamide moiety offers tunability for drug design, contrasting with rigid aniline or urea derivatives .
  • Synthesis Challenges : highlights the use of coupling reagents (e.g., HBTU) for triazinyl-amide synthesis, suggesting similar strategies for the target compound .
  • Unexplored Bioactivity: While sulfonylureas are well-studied as herbicides, the target compound’s bis(dimethylamino)triazine-sulfonamide hybrid structure warrants investigation for novel applications, such as kinase inhibition or polymer additives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide?

  • Methodological Answer : The compound’s synthesis typically involves a multi-step approach. The triazine core is first functionalized with dimethylamino groups via nucleophilic substitution. Subsequent alkylation with a chloromethyl intermediate introduces the sulfonamide moiety. A representative method includes:

Triazine functionalization : React 4,6-dichloro-1,3,5-triazine with excess dimethylamine under reflux in anhydrous THF.

Methylation : Introduce a chloromethyl group at the triazine’s 2-position using paraformaldehyde and HCl.

Sulfonamide coupling : React the chloromethyl intermediate with 2,5-dimethylbenzenesulfonamide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer :

  • Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. A purity threshold of ≥95% is standard.
  • Structural Confirmation :
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify substituent integration (e.g., dimethylamino protons at δ 2.8–3.1 ppm, aromatic sulfonamide protons at δ 7.1–7.5 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm the molecular ion peak [M+H]⁺.
  • Elemental Analysis : Match calculated and observed C, H, N, S percentages within ±0.3% .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer : Initial screening focuses on antimicrobial and antitumor activity:

  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL.
  • Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM over 48 hours. IC₅₀ values are calculated using nonlinear regression.
  • Controls : Include standard agents (e.g., doxorubicin for antitumor, ampicillin for antimicrobial) and solvent-only blanks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for elucidating bond angles, torsion angles, and intermolecular interactions. Key steps:

  • Crystallization : Use slow evaporation of a saturated DCM/hexane solution.
  • Data Collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL (via Olex2 GUI) for structure solution and refinement. Analyze hydrogen bonding (e.g., N–H···O interactions between sulfonamide and triazine groups) and π-stacking distances (3.5–4.0 Å) .

Q. What computational strategies are effective in predicting this compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX).
  • Docking Parameters : Grid box size 60 × 60 × 60 Å, exhaustiveness = 20.
  • MD Validation : Run 100 ns simulations in explicit solvent to assess binding stability (RMSD < 2.0 Å).
  • Contradiction Management : Cross-validate with experimental IC₅₀ data and adjust force fields (e.g., CHARMM36) to reconcile discrepancies between predicted and observed affinities .

Q. How should researchers address contradictory results in bioactivity studies across different experimental models?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or target specificity. Mitigation strategies:

  • Standardization : Use identical cell lines (e.g., ATCC-certified), passage numbers (<20), and serum-free media during assays.
  • Dose-Response Curves : Test a wider concentration range (0.1–200 µM) to identify non-linear effects.
  • Orthogonal Assays : Validate antimicrobial activity with zone-of-inhibition tests alongside MIC assays.
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability .

Q. What advanced NMR techniques can probe the compound’s dynamic behavior in solution?

  • Methodological Answer :

  • NOESY : Detect through-space interactions (<5 Å) to confirm the triazine-sulfonamide conformation.
  • VT-NMR : Variable-temperature studies (25–80°C) in DMSO-d₆ to assess rotational barriers of dimethylamino groups.
  • DOSY : Determine hydrodynamic radius and aggregation state using a bipolar pulse pair gradient sequence.
  • 13C DEPT-135 : Assign quaternary carbons in the triazine ring for comparative crystallographic validation .

Methodological Notes

  • Crystallography : SHELX programs remain the gold standard for small-molecule refinement due to their robustness in handling twinned data and high-resolution structures .
  • Data Contradictions : Longitudinal studies (e.g., 1-week vs. 1-year bioactivity assessments) require multi-wave panel designs to disentangle temporal effects, as demonstrated in social science frameworks .
  • Synthesis Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction sustainability without compromising yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.